Cas no 4530-45-4 (Phenol, 3-(dichloromethyl)-, acetate)
Phenol, 3-(dichloromethyl)-, acetate Chemical and Physical Properties
Names and Identifiers
-
- Phenol, 3-(dichloromethyl)-, acetate
- 3-(Dichloromethyl)phenyl Acetate
- Phenol, 3-(dichloromethyl)-, 1-acetate
- Roxatidine Amine Impurity 9
- E86368
- SY274161
- starbld0001520
- MFCD32708794
- SCHEMBL10615391
- NDFSVZCNYDLXOU-UHFFFAOYSA-N
- 4530-45-4
-
- MDL: MFCD32708794
- Inchi: 1S/C9H8Cl2O2/c1-6(12)13-8-4-2-3-7(5-8)9(10)11/h2-5,9H,1H3
- InChI Key: NDFSVZCNYDLXOU-UHFFFAOYSA-N
- SMILES: ClC(C1C=CC=C(C=1)OC(C)=O)Cl
Computed Properties
- Exact Mass: 217.9901349g/mol
- Monoisotopic Mass: 217.9901349g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 3
- Complexity: 183
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.8
- Topological Polar Surface Area: 26.3Ų
Phenol, 3-(dichloromethyl)-, acetate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| eNovation Chemicals LLC | Y1196107-1g |
3-(Dichloromethyl)phenyl Acetate |
4530-45-4 | 95% | 1g |
$825 | 2024-07-19 | |
| eNovation Chemicals LLC | Y1196107-1g |
3-(Dichloromethyl)phenyl Acetate |
4530-45-4 | 95% | 1g |
$825 | 2025-02-21 | |
| AstaTech | E86368-0.1/G |
3-(DICHLOROMETHYL)PHENYL ACETATE |
4530-45-4 | 95% | 0.1g |
$346 | 2023-09-18 | |
| AstaTech | E86368-0.25/G |
3-(DICHLOROMETHYL)PHENYL ACETATE |
4530-45-4 | 95% | 0.25g |
$693 | 2023-09-18 | |
| AstaTech | E86368-1/G |
3-(DICHLOROMETHYL)PHENYL ACETATE |
4530-45-4 | 95% | 1g |
$945 | 2023-09-18 | |
| Aaron | AR01XHJ4-100mg |
3-(Dichloromethyl)phenyl Acetate |
4530-45-4 | 100mg |
$491.00 | 2023-12-14 | ||
| Aaron | AR01XHJ4-250mg |
3-(Dichloromethyl)phenyl Acetate |
4530-45-4 | 99% | 250mg |
$404.00 | 2025-02-12 | |
| Aaron | AR01XHJ4-1g |
3-(Dichloromethyl)phenyl Acetate |
4530-45-4 | 99% | 1g |
$720.00 | 2025-02-12 | |
| Aaron | AR01XHJ4-5g |
3-(Dichloromethyl)phenyl Acetate |
4530-45-4 | 5g |
$1428.00 | 2023-12-14 | ||
| 1PlusChem | 1P01XHAS-100mg |
3-(Dichloromethyl)phenyl Acetate |
4530-45-4 | ≥95% | 100mg |
$521.00 | 2024-05-02 |
Phenol, 3-(dichloromethyl)-, acetate Related Literature
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Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
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Jing Yu,Yu-Qi Lyu,Jiapeng Liu,Mohammed B. Effat,Junxiong Wu J. Mater. Chem. A, 2019,7, 17995-18002
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Bo Wei,Zhenyu Liu,Chen Xie,Shu Yang,Wentao Tang,Aiwei Gu,Wing-Tak Wong,Ka-Leung Wong J. Mater. Chem. C, 2015,3, 12322-12327
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Olga Guselnikova,Gérard Audran,Jean-Patrick Joly,Andrii Trelin,Evgeny V. Tretyakov,Vaclav Svorcik,Oleksiy Lyutakov,Sylvain R. A. Marque Chem. Sci., 2021,12, 4154-4161
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Max Attwood,Hiroki Akutsu,Lee Martin,Toby J. Blundell,Pierre Le Maguere,Scott S. Turner Dalton Trans., 2021,50, 11843-11851
Additional information on Phenol, 3-(dichloromethyl)-, acetate
Phenol, 3-(dichloromethyl)-, acetate (CAS No. 4530-45-4): A Versatile Intermediate in Modern Chemical Synthesis
Phenol, 3-(dichloromethyl)-, acetate, identified by its CAS number 4530-45-4, is a significant compound in the realm of organic chemistry and pharmaceutical synthesis. This compound, characterized by its dichloromethyl substituent and an acetylated phenol backbone, has garnered considerable attention due to its utility as an intermediate in the preparation of various bioactive molecules. The unique structural features of this compound make it a valuable tool for chemists and pharmacologists exploring novel therapeutic agents.
The molecular structure of Phenol, 3-(dichloromethyl)-, acetate consists of a phenolic ring substituted with a dichloromethyl group and an acetyl moiety. This configuration imparts distinct reactivity patterns, making it particularly useful in cross-coupling reactions, nucleophilic substitutions, and as a precursor in the synthesis of heterocyclic compounds. The presence of the acetyl group enhances its solubility in polar organic solvents, facilitating its use in diverse synthetic protocols.
In recent years, the applications of Phenol, 3-(dichloromethyl)-, acetate have expanded significantly, particularly in the development of pharmaceuticals. One notable area of research involves its role in the synthesis of antiviral and anticancer agents. The dichloromethyl group serves as a versatile handle for introducing functional groups through various chemical transformations. For instance, it can be readily converted into alcohols or amines via nucleophilic substitution reactions, enabling the construction of more complex molecular architectures.
Recent studies have highlighted the utility of Phenol, 3-(dichloromethyl)-, acetate in the preparation of small-molecule inhibitors targeting specific biological pathways. Researchers have leveraged its reactivity to develop compounds that exhibit inhibitory effects on enzymes such as kinases and phosphatases. These enzymes are often implicated in diseases like cancer and inflammation, making them attractive targets for drug development. The ability to modify the phenolic core and the dichloromethyl substituent allows for fine-tuning of physicochemical properties, optimizing bioavailability and target specificity.
The pharmaceutical industry has also explored the use of Phenol, 3-(dichloromethyl)-, acetate as a building block for more complex drug candidates. Its incorporation into larger molecules has led to the discovery of novel compounds with improved pharmacological profiles. For example, derivatives of this compound have been investigated for their potential antifungal and antibacterial properties. The acetylated phenol moiety contributes to stability and bioavailability, while the dichloromethyl group provides a site for further functionalization.
Beyond pharmaceutical applications, Phenol, 3-(dichloromethyl)-, acetate finds utility in materials science and agrochemical research. Its reactivity makes it suitable for synthesizing polymers with tailored properties or for developing new pesticides with enhanced efficacy. The ability to introduce diverse functional groups into its structure allows chemists to design materials with specific characteristics, such as biodegradability or improved mechanical strength.
The synthesis of Phenol, 3-(dichloromethyl)-, acetate typically involves multi-step organic transformations starting from readily available precursors. Common synthetic routes include chlorination followed by acetylation or condensation reactions with appropriate reagents. Advances in catalytic methods have further streamlined these processes, improving yield and reducing environmental impact. The growing emphasis on green chemistry has spurred innovation in synthetic methodologies, ensuring that the production of this compound remains efficient and sustainable.
In conclusion, Phenol, 3-(dichloromethyl)-, acetate (CAS No. 4530-45-4) is a multifaceted compound with broad applications across multiple industries. Its unique structural features and reactivity make it an indispensable tool for chemists and pharmacologists engaged in drug discovery and material science research. As our understanding of biological systems continues to evolve, the demand for versatile intermediates like this one is expected to grow, driving further innovation in synthetic chemistry.
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